8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-
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Overview
Description
8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- is a complex organic compound with a bicyclic structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of a nitrogen atom within its bicyclic framework, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the target compound . This process often requires specific catalysts and reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
Tropane alkaloids: These compounds also contain a bicyclic structure with a nitrogen atom and are known for their biological activity.
Uniqueness
8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications.
Properties
CAS No. |
4075-32-5 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
8-methyl-10-phenyl-8-azabicyclo[4.3.1]decan-10-ol |
InChI |
InChI=1S/C16H23NO/c1-17-11-14-9-5-6-10-15(12-17)16(14,18)13-7-3-2-4-8-13/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3 |
InChI Key |
MURPFIBMMSGXFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCCC(C1)C2(C3=CC=CC=C3)O |
Origin of Product |
United States |
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